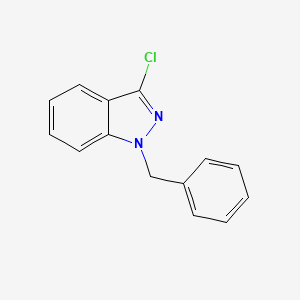

1-Benzyl-3-chloro-1H-indazole

Description

Significance of the Indazole Scaffold in Chemical and Biological Sciences

The indazole nucleus is considered a "privileged scaffold" in drug discovery. researchgate.netnih.gov This is due to its presence in a wide array of compounds exhibiting diverse and significant biological activities. researchgate.netmdpi.comresearchgate.net The unique structural and electronic properties of the indazole ring, including its aromaticity and nitrogen-containing heterocyclic nature, allow it to interact effectively with various enzymes and receptors in biological systems. longdom.orglongdom.org

Indazole derivatives have been extensively investigated for a multitude of therapeutic applications. researchgate.net Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netmdpi.comresearchgate.net The versatility of the indazole scaffold allows for the synthesis of a vast library of derivatives with tailored biological functions. nih.govmdpi.com

Table 1: Investigated Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Examples of Investigated Activities | Key Findings |

| Oncology | Anticancer, Antitumor | Many indazole-based compounds show potent activity against various cancer cell lines. mdpi.comresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV | Derivatives have shown efficacy against a range of pathogens. researchgate.netmdpi.com |

| Inflammation | Anti-inflammatory | The scaffold is a key component in compounds designed to modulate inflammatory pathways. researchgate.netresearchgate.net |

| Neurology | Neurodegenerative Diseases | Research is ongoing into their potential for treating conditions like Alzheimer's disease. researchgate.net |

Historical Context of Indazole Derivatives in Scientific Discovery

The journey of indazole derivatives in scientific research has been long and fruitful. Since the mid-20th century, these compounds have captured the attention of medicinal chemists. researchgate.net The first indazole-containing drug, Benzydamine, was introduced in 1966, marking a significant milestone. researchgate.net

Over the decades, the field has evolved from the synthesis of simple indazole analogs to the development of highly complex and targeted molecules. This progression has been driven by advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships (SAR) that govern the biological effects of these compounds. nih.govmdpi.com The continuous exploration of the indazole scaffold has led to the discovery of numerous compounds that have entered clinical trials for various diseases. researchgate.net

Overview of Research Trajectories for Indazole-Based Compounds

Current research on indazole-based compounds is multifaceted, exploring new synthetic routes, a wider range of biological targets, and innovative applications. nih.govmdpi.com A significant focus is on the development of more selective and potent therapeutic agents. acs.orgacs.org

One major research trajectory involves the use of computational modeling and structure-based drug design to create novel indazole derivatives with enhanced efficacy and reduced side effects. longdom.orglongdom.org Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are instrumental in guiding the design of these new compounds. longdom.org

Another key area of investigation is the functionalization of the indazole core at various positions to modulate its physicochemical and biological properties. mdpi.com The synthesis of derivatives with diverse substituents allows for the fine-tuning of their activity against specific biological targets. mdpi.com For instance, research into 1-Benzyl-3-chloro-1H-indazole focuses on how the benzyl (B1604629) and chloro groups influence its reactivity and potential as a building block for more complex molecules. The presence of the chlorine atom at the 3-position makes it a versatile intermediate for further chemical modifications.

Furthermore, the exploration of indazole derivatives extends beyond medicine into materials science, where their unique photophysical properties are being investigated for applications in areas like organic light-emitting diodes (OLEDs).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-chloroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHUDPIADSRYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Benzyl 3 Chloro 1h Indazole and Its Derivatives

General Synthetic Pathways to Indazole Ring Systems

The indazole ring, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be synthesized through various routes. chemicalbook.compnrjournal.com These methods often start from substituted benzene precursors, with the final step involving the formation of the pyrazole ring.

Multi-step synthesis provides a versatile platform for constructing the indazole scaffold, allowing for the introduction of a wide array of functional groups. Common starting materials include o-toluidines, anthranilic acids, and isatins. chemicalbook.com For instance, a general route involves the nitrosation of o-methylacetanilide, which then undergoes rearrangement and cyclization to form the 1H-indazole ring. chemicalbook.com Another established method begins with the ring-opening of isatin (B1672199) in an alkaline solution to yield an amino phenylglyoxylic acid, followed by diazotization and reductive cyclization to produce 1H-indazole-3-carboxylic acid. chemicalbook.com

A concise and improved route to a fluorinated indazole was developed utilizing an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, and culminating in a copper-catalyzed intramolecular Ullmann cyclization. acs.org Furthermore, a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Table 1: Overview of Selected Multi-Step Synthesis Approaches for Indazole Core

| Starting Material | Key Transformations | Product Type | Reference |

| o-Methylacetanilide | Nitrosation, Rearrangement, Cyclization | 1H-Indazole | chemicalbook.com |

| Isatin | Ring opening, Diazotization, Reductive cyclization | 1H-Indazole-3-carboxylic acid | chemicalbook.com |

| 2-Bromobenzonitriles | Pd-catalyzed arylation, Deprotection, Cyclization | 3-Aminoindazoles | organic-chemistry.org |

Condensation and cyclization reactions are fundamental to the formation of the indazole ring. These reactions often involve the intramolecular formation of an N-N bond. A prevalent strategy is the reaction of ortho-haloaryl carbonyls or nitriles with hydrazines. d-nb.info For example, o-halobenzaldehydes or ketones can be condensed with hydrazine under heating to yield 1H-indazoles. chemicalbook.com

One-pot syntheses have been developed for efficiency. A notable example is the copper-catalyzed amination of 2-haloacetophenones with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com Another efficient one-pot method for synthesizing 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine. acs.orgnih.govorganic-chemistry.org This method is valued for its mild reaction conditions and operational simplicity. organic-chemistry.org

The Davis-Beirut reaction is another key cyclization method. For example, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of potassium tert-butoxide to yield 1-aryl-1H-indazoles. organic-chemistry.org Additionally, [3+2] annulation reactions, such as the cycloaddition of arynes with hydrazones or diazo compounds, provide an effective route to the 1H-indazole skeleton. organic-chemistry.org

The functionalization of the indazole ring is crucial for creating derivatives like 1-benzyl-3-chloro-1H-indazole. The introduction of a chloro group at the C-3 position is a key step. Halogenation of the indazole core is a common strategy. Specifically, the use of N-chlorosuccinimide (NCS) is an effective method for the regioselective introduction of a chlorine atom at the 3-position of the indazole system. chim.it

A general and practical approach to synthesizing 1-benzyl-3-halogeno-1H-indazole involves a two-step process: first, the halogenation of 1H-indazole at the 3-position, followed by the benzylation at the N-1 position. google.com This sequence allows for the controlled introduction of both the halogen and the benzyl (B1604629) group. The introduction of other functional groups, such as amino or carboxyl groups, can be achieved through the multi-step synthesis approaches mentioned earlier, starting from appropriately substituted precursors. chemicalbook.comorganic-chemistry.org For instance, reacting 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) can yield 3-amino indazole directly. chemicalbook.com

Benzylation Protocols for N-1 Position of 1H-Indazoles

The introduction of a benzyl group at the N-1 position of the indazole ring is a critical transformation in the synthesis of the target compound. Direct alkylation of the 1H-indazole nitrogen is a common approach, but it often results in a mixture of N-1 and N-2 substituted isomers, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov Therefore, developing regioselective protocols is essential.

This method offers a regioselective route to N-1 benzylated indazoles, starting from 1H-indazole-3-carboxylic acid. The process involves first converting the carboxylic acid group into a more reactive acid chloride. This intermediate is then reacted with benzylamine (B48309) to form the N-benzylated product. This multi-step approach provides high yields and good regioselectivity. The initial indazole-3-carboxylic acid can be synthesized by introducing a carboxyl group at the 3-position of an N-protected indazole using n-butyl lithium.

Table 2: Synthesis via Acid Chloride Intermediate

| Step | Reagents/Conditions | Intermediate/Product | Key Advantage | Reference |

| 1. Carboxylation | SEM-Cl (protection), n-BuLi, CO₂ | 1H-Indazole-3-carboxylic acid | Access to key precursor | |

| 2. Acid Chloride Formation | SOCl₂ | Indazole-3-carbonyl chloride | Increased reactivity | |

| 3. N-Benzylation | Benzylamine | 1-Benzyl-1H-indazole-3-carboxamide | High yield, regioselective |

Direct N-alkylation of the indazole ring with benzyl halides is a more straightforward approach. However, controlling the regioselectivity between the N-1 and N-2 positions is a significant challenge. nih.gov Reaction conditions play a crucial role in determining the product distribution.

Studies have shown that the combination of sodium hydride (NaH) as a base in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) strongly favors the formation of the N-1 alkylated product. d-nb.infonih.gov The use of NaH in THF with a benzyl bromide electrophile has been identified as a promising system for achieving high N-1 selectivity. d-nb.info This preference is attributed to the thermodynamic stability of the N-1 isomer. nih.gov The reaction typically involves deprotonating the indazole NH with the base, which facilitates the subsequent nucleophilic attack on the benzyl halide.

Table 3: Conditions for Regioselective N-1 Benzylation with Benzyl Halides

| Base | Solvent | Electrophile | Outcome | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Benzyl Bromide | High N-1 selectivity (>99% for some substrates) | d-nb.info |

| Sodium Hydride (NaH) | Toluene | Benzyl Chloride | Favors N-1 substitution | |

| Triethylamine (Et₃N) | Toluene | Benzyl Chloride | Favors N-1 substitution | |

| Sodium Amide | Anhydrous Xylene | p-Chlorobenzyltosylate | Good yield of N-1 product |

Chlorination and Halogenation Techniques at the C-3 Position

The introduction of a halogen atom at the C-3 position of the indazole ring is a crucial step in the synthesis of many indazole-based compounds. This functionalization opens up avenues for a wide range of subsequent chemical transformations.

A common and effective method for the synthesis of this compound involves a two-step process that ensures high regioselectivity. This process begins with the halogenation of the 1H-indazole core at the 3-position, followed by the benzylation of the nitrogen at the 1-position google.com. This stepwise approach is often preferred to the direct chlorination of 1-benzyl-1H-indazole to avoid potential side reactions and to ensure the desired isomer is obtained.

The initial halogenation of 1H-indazole can be achieved using various halogenating agents. For instance, iodination can be carried out using iodine and potassium hydroxide (B78521) in DMF mdpi.com. While direct chlorination methods for 1-benzyl-1H-indazole are less commonly reported, the two-step approach provides a reliable route to the target compound.

A general procedure for the synthesis of 1-benzyl-3-halo-1H-indazole is outlined in the following table:

| Step | Reaction | Reagents and Conditions | Starting Material | Product | Reference |

| 1 | Halogenation | Halogenating agent (e.g., I2, Br2), Base (e.g., KOH) | 1H-Indazole | 3-Halo-1H-indazole | google.commdpi.com |

| 2 | Benzylation | Benzyl halide (e.g., Benzyl bromide), Base (e.g., Potassium t-butoxide) | 3-Halo-1H-indazole | 1-Benzyl-3-halo-1H-indazole | google.comgoogle.com |

This method offers good yields and high purity of the final product. For example, 1-benzyl-3-iodo-1H-indazole has been prepared following a similar procedure google.comgoogle.com.

Derivatization from this compound

The chloro moiety at the C-3 position of 1-benzyl-1H-indazole is a versatile handle for introducing a wide array of functional groups, enabling the synthesis of a diverse library of derivatives.

The chlorine atom at the C-3 position can be readily displaced by various nucleophiles. This reactivity is fundamental to the derivatization of this compound. For instance, the corresponding 3-hydroxy derivative, 1-benzyl-3-hydroxy-1H-indazole, is a known compound, suggesting that nucleophilic substitution with hydroxide is a feasible transformation biosynth.com.

Furthermore, the chloro group can be transformed into other functional groups that can then be used for further reactions. For example, 1-benzyl-3-hydroxymethyl-1H-indazole can be converted to 1-benzyl-3-chloromethyl-1H-indazole, which can then undergo further nucleophilic substitution reactions google.com.

The versatility of the C-3 chloro group allows for the introduction of a variety of functional groups:

Alkoxy Groups: Alkoxy groups can be introduced by reacting this compound with the corresponding alkoxides. A patent describes the reaction of 1-benzyl-3-chloromethyl-1H-indazole with ethyl-2-hydroxyisobutyrate in the presence of sodium hydride to form an ether linkage, demonstrating the feasibility of such reactions on a similar scaffold google.com.

Amino Acid Derivatives: Amino acid moieties can be incorporated by reacting this compound with amino acids. The reaction of 3-chloro-1-methyl-1H-indazole with β-alanine, glycine, and alanine (B10760859) has been reported, providing a strong precedent for the synthesis of 1-benzyl-3-(amino acid)-1H-indazole derivatives researchgate.net. The general conditions for this reaction involve dissolving the amino acid and a base like sodium carbonate in water, followed by the addition of the chloroindazole and refluxing the mixture researchgate.net.

Hydrazide Derivatives: The synthesis of hydrazide derivatives can be achieved through a multi-step process. While direct reaction with hydrazine is a possibility, an alternative route involves the conversion of the 3-chloro group to a carboxylic acid, followed by esterification and reaction with hydrazine hydrate. This approach has been used to synthesize 1H-indazole-3-carboxylic acid hydrazide, which can then be coupled with various aryl acids .

Carbonyl Groups: The introduction of a carbonyl group at the C-3 position can be accomplished through various methods. One potential route is the carbonylation of this compound using carbon monoxide and a suitable palladium catalyst. Another approach involves the conversion of the 3-chloroindazole to an organometallic intermediate, which can then be reacted with a carbonylating agent. The synthesis of 1H-indazole-3-carboxamides has been reported starting from 1H-indazole-3-carboxylic acid, which can be obtained from the SEM-protected indazole via lithiation and reaction with carbon dioxide .

The following table summarizes some of the derivatization reactions of 3-chloroindazoles:

| Functional Group | Reagents and Conditions | Product Type | Reference |

| Amino Acid | Amino acid, Na2CO3, water, reflux | 3-(Amino acid)-indazole | researchgate.net |

| Alkoxy | Alcohol, Base (e.g., NaH) | 3-Alkoxyindazole | google.com |

| Hydrazide | 1. Conversion to carboxylic acid 2. Esterification 3. Hydrazine hydrate | 3-Hydrazide-indazole | |

| Carboxamide | 1. Conversion to carboxylic acid 2. Amine, Coupling agent | 3-Carboxamide-indazole |

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction of N-benzyl-3-chloroindazole with boronic acids has been shown to be an effective method for the synthesis of 3-aryl-1-benzyl-1H-indazoles. The reaction proceeds in high yield using a palladium catalyst such as those employing SPhos or XPhos as ligands nih.gov. This reaction is a key step in the synthesis of inhibitors of c-Jun N-terminal kinase 3 nih.gov.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.orgacs.org. This reaction can be applied to this compound to introduce a variety of amino groups at the C-3 position. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction nih.gov.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. While the Heck reaction of 3-bromoindazoles has been reported, this methodology can likely be extended to this compound for the synthesis of 3-vinyl-1-benzyl-1H-indazoles beilstein-journals.org.

Below is a table summarizing key palladium-catalyzed cross-coupling reactions for 3-haloindazoles:

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Boronic acid | Pd precatalyst with SPhos or XPhos ligand | 3-Aryl-indazole | nih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst with phosphine ligand | 3-Amino-indazole | wikipedia.orgorganic-chemistry.orgacs.orgnih.gov |

| Heck | Alkene | Pd(OAc)2 / PPh3 | 3-Vinyl-indazole | beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general green approaches for indazole synthesis can be adapted.

Metal-free synthesis of 1H-indazoles has been reported, offering an environmentally benign alternative to metal-catalyzed methods organic-chemistry.org. For instance, the reaction of N-tosylhydrazones with nitroaromatic compounds proceeds under transition-metal-free conditions organic-chemistry.org. Copper-catalyzed synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from ortho-chlorinated arylhydrazones provides another avenue for greener synthesis, as copper is a more abundant and less toxic metal than palladium beilstein-journals.org.

Furthermore, the use of greener solvents and energy sources can significantly reduce the environmental footprint of the synthesis. Microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields in the synthesis of indazole derivatives researchgate.net. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing waste and energy consumption.

Future research in this area could focus on developing a direct, one-pot, and environmentally friendly synthesis of this compound, potentially utilizing a greener chlorinating agent and a recyclable catalyst.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "1-Benzyl-3-chloro-1H-indazole." By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure.

Proton (¹H) NMR spectroscopy for "this compound" reveals the number, environment, and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) group and the indazole core.

The benzylic methylene (B1212753) protons (-CH₂-) typically appear as a sharp singlet, indicating no adjacent protons to couple with. The protons on the phenyl ring of the benzyl group, along with the four protons on the fused benzene (B151609) ring of the indazole core, produce a complex multiplet pattern in the aromatic region of the spectrum. The specific chemical shifts and coupling constants for these protons provide a unique fingerprint for the molecule.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| Indazole Aromatic Protons | Data not available in search results | Multiplet | Data not available in search results |

| Benzyl Aromatic Protons | Data not available in search results | Multiplet | Data not available in search results |

| Benzylic Methylene Protons (N-CH₂) | Data not available in search results | Singlet | N/A |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of "this compound." Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum would show signals for the benzylic methylene carbon, the carbons of the two aromatic rings, and the two carbons of the pyrazole (B372694) moiety within the indazole system. The carbon atom bonded to the chlorine (C3) is of particular interest, and its chemical shift is influenced by the electronegativity of the halogen.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| Indazole Aromatic Carbons | Data not available in search results |

| Benzyl Aromatic Carbons | Data not available in search results |

| Benzylic Methylene Carbon (N-CH₂) | Data not available in search results |

| Indazole C3 (C-Cl) | Data not available in search results |

| Indazole C3a/C7a | Data not available in search results |

Nitrogen-15 (¹⁵N) NMR is a more specialized technique that can be used to probe the electronic environment of the two nitrogen atoms within the indazole ring. The chemical shifts of N1 and N2 would provide valuable data for confirming the 1H-indazole tautomeric form and understanding the electronic structure of the heterocyclic core. However, specific ¹⁵N NMR data for this compound is not commonly reported in standard characterization.

To unambiguously assign all proton and carbon signals, especially in the overlapping aromatic regions, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the benzyl and indazole aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connection of the benzyl group to the N1 position of the indazole ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For "this compound," it is used to determine the molecular weight and to gain structural information from fragmentation patterns.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for any chlorine-containing fragment. The chlorine atom exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2⁺) with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom.

A common fragmentation pathway for this molecule involves the cleavage of the benzyl group, which would result in a highly stable benzyl cation (C₇H₇⁺) with an m/z of 91. This is often the base peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, typically to four or five decimal places. This precision allows for the determination of the exact elemental formula of the compound. By comparing the experimentally measured accurate mass with the calculated mass for the formula C₁₄H₁₁ClN₂, researchers can unequivocally confirm the elemental composition of "this compound."

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (for C₁₄H₁₂ClN₂⁺) | 243.0689 | Data not available in search results |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups. For "this compound," FT-IR is essential for confirming the presence of the benzyl group, the indazole core, and the carbon-chlorine bond. The stretching vibrations of carbonyl groups (C=O) in related esterification products typically appear in the 1650-1750 cm⁻¹ region. researchgate.net

Detailed Research Findings: Although a specific, published FT-IR spectrum for "this compound" is not readily available, the characteristic absorption frequencies can be predicted based on its known structural components. These predictions are derived from established correlation tables and data from similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Indazole C=N | Stretching | 1650 - 1550 |

| C-N | Stretching | 1350 - 1000 |

| C-Cl | Stretching | 800 - 600 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For "this compound," Raman spectroscopy would be useful for analyzing the vibrations of the aromatic rings and the indazole skeleton.

Detailed Research Findings: Specific experimental Raman data for "this compound" is scarce in the literature. However, the technique would be expected to clearly show the symmetric breathing modes of the benzene and indazole rings, which are often strong and characteristic in Raman spectra.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While the crystal structure of "this compound" itself is not publicly documented, data from a closely related derivative, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, illustrates the detailed structural information that can be obtained. researchgate.net In this related molecule, the 3-chloro-1H-indazole system is nearly planar. researchgate.net The study revealed an orthorhombic crystal system with the space group Pbcn, and provided precise unit cell dimensions. researchgate.net This type of analysis would be invaluable for confirming the connectivity and conformation of "this compound" in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 8.1736 (12) |

| b (Å) | 22.504 (4) |

| c (Å) | 19.279 (3) |

| Volume (ų) | 3546.2 (10) |

| Z (Molecules per unit cell) | 8 |

Investigation of Biological Activities and Mechanisms of Action Pre Clinical Focus

Anti-Cancer and Anti-Proliferative Research

Mechanisms of Action at the Molecular and Cellular Level

Suppression of DNA Repair Pathways

Research on other indazole derivatives has shown activities such as the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest in cancer cell lines. nih.govnih.govnih.gov For instance, certain 1H-indazole-3-amine derivatives have been evaluated for their anti-proliferative activity against human cancer cell lines, with some compounds showing an ability to induce apoptosis and affect the cell cycle. nih.gov Similarly, copper(II) complexes of a related compound, 1-benzyl-1H-indazol-3-ol, have been assessed for cytotoxicity against breast cancer cells. bohrium.comresearchgate.net However, these findings cannot be directly attributed to 1-Benzyl-3-chloro-1H-indazole, as minor structural changes, such as the substitution of a hydroxyl group with a chloro group at the 3-position, can significantly alter the biological and pharmacological properties of a molecule.

Without specific studies on this compound, any discussion of its anti-cancer and anti-proliferative effects or its molecular mechanisms would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is necessary to elucidate the potential biological activities of this specific compound.

In Vivo Efficacy Studies in Non-Human Models (e.g., xenograft models)

Direct in vivo efficacy studies, particularly in xenograft models, for the specific compound this compound are not extensively documented in publicly available research. However, the broader class of indazole derivatives has shown significant promise in anti-tumor research, suggesting a potential avenue for investigation. mdpi.com For instance, various substituted indazole derivatives have been evaluated for their anti-proliferative effects against several human cancer cell lines. mdpi.com The 1-benzyl-1H-indazole scaffold, in particular, has been incorporated into novel copper(II) complexes that were investigated as potential anticancer agents, with studies including in-vitro interactions with DNA/BSA and cytotoxicity assessments on MCF7 breast cancer cells. researchgate.net This indicates that the core structure of this compound is of significant interest for oncological applications.

Anti-Inflammatory Research

The indazole scaffold is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine, highlighting the therapeutic potential of this chemical family in treating inflammation. nih.gov Research into various indazole derivatives has revealed potent anti-inflammatory properties, which are often mediated through the modulation of key inflammatory pathways. nih.govnih.gov

The anti-inflammatory action of indazole derivatives is linked to their ability to inhibit the production of key inflammatory mediators. Studies on related compounds have demonstrated a significant, concentration-dependent inhibition of pro-inflammatory cytokines. For example, Benzydamine, a structurally related 1-benzyl-indazole derivative, has been shown to inhibit the in vitro production of tumor necrosis factor-alpha (TNF-α) by lipopolysaccharide (LPS)-stimulated human monocytes. nih.gov In the same study, Benzydamine also substantially inhibited interleukin-1 (IL-1) production in mouse cells. nih.gov

Further studies on other indazole derivatives have corroborated these findings, showing potent inhibitory activity on Interleukin-1β (IL-1β). nih.gov The inhibition of these cytokines is a critical mechanism in controlling the inflammatory cascade. nih.govnih.gov

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Indazole Derivatives

| Compound Class | Mediator Inhibited | Model System | Finding |

|---|---|---|---|

| 1-Benzyl-indazole derivative (Benzydamine) | Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated human monocytes | ED50 of approximately 25 µM. nih.gov |

| 1-Benzyl-indazole derivative (Benzydamine) | Interleukin-1 (IL-1) | Mouse cells | Substantial inhibition. nih.gov |

| Indazole Derivatives | Interleukin-1β (IL-1β) | In vitro assay | Concentration-dependent inhibition; IC50 values ranged from 100.75 µM to 220.46 µM for tested derivatives. nih.gov |

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.govmdpi.com The indazole scaffold has been a key structural motif in the design of COX inhibitors. nih.govnih.gov Preclinical studies on various indazole derivatives have demonstrated significant inhibitory action against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov The IC50 values for COX-2 inhibition by some indazole derivatives have been reported to be in the micromolar range, indicating potent activity. nih.gov This suggests that the anti-inflammatory effects of compounds like this compound may be, at least in part, attributable to the modulation of the COX pathway. nih.govnih.gov

The anti-inflammatory potential of the indazole class of compounds has been confirmed in established non-human, in vivo models. nih.govnih.gov A commonly used model is the carrageenan-induced hind paw edema in rats, which assesses acute anti-inflammatory activity. nih.gov In studies using this model, indazole derivatives have been shown to significantly inhibit the development of edema in a dose- and time-dependent manner. nih.govnih.gov For instance, the parent indazole compound demonstrated a maximum inhibition of inflammation of 61.03% at a dose of 100 mg/kg. nih.gov Furthermore, in vivo treatment with the related compound Benzydamine protected mice against LPS-induced lethality, an effect associated with a marked reduction in serum levels of TNF-α and IL-1β. nih.gov These results provide strong evidence for the in vivo anti-inflammatory efficacy of the indazole scaffold.

Antimicrobial Activity Investigations

The search for novel antimicrobial agents has led to the investigation of numerous heterocyclic compounds, including those with an indazole core. nih.gov The incorporation of specific substituents, such as benzyl (B1604629) and chloro groups, is a common strategy in medicinal chemistry to enhance antimicrobial potency. nih.govnih.gov

While specific antibacterial data for this compound is limited, studies on related structures provide insight into its potential activity. The N-1 benzyl group is a feature found in various compounds with documented antimicrobial properties. nih.gov For example, certain synthetic benzyl bromide derivatives have shown strong activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and moderate activity against Gram-negative bacteria. nih.gov Similarly, other research on N-substituted benzimidazole (B57391) derivatives, which are structurally related to indazoles, found that some compounds exhibited potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL. nih.gov The activity of such heterocyclic compounds is often structure-dependent, with different substitutions influencing the spectrum and potency of antibacterial action. nih.gov

Table 2: Antibacterial Activity of Structurally Related Compound Classes

| Compound Class | Gram-Positive Strain Example | Gram-Negative Strain Example | General Finding |

|---|---|---|---|

| Benzyl Bromide Derivatives | Staphylococcus aureus, Streptococcus pyogenes | Escherichia coli, Klebsiella pneumoniae | High activity against Gram-positive bacteria, moderate against Gram-negative bacteria. nih.gov |

| N-substituted 6-chloro-1H-benzimidazoles | Staphylococcus aureus (MSSA & MRSA) | Escherichia coli | Potent activity with MICs ranging from 2-16 μg/mL for active compounds. nih.gov |

| 1-benzyl-1H-1,2,3-triazole derivatives | Staphylococcus aureus | Escherichia coli | Some derivatives exhibited significant activity against both types of bacteria. |

Antifungal Efficacy

While direct studies on the antifungal properties of this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has been recognized for its potential as a source of antifungal agents. nih.govnih.govresearchgate.net The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. nih.gov

Pre-clinical investigations into various substituted indazoles have confirmed their activity against different fungal species. For instance, a series of N-methyl-3-aryl indazoles were found to be effective against the fungal strain Candida albicans in in-vitro studies. nih.gov Furthermore, other research has focused on synthesizing novel 1H-indazole derivatives and evaluating their efficacy against phytopathogenic fungi. These studies revealed that specific derivatives exhibited significant inhibition of fungal growth, with some compounds demonstrating high activity against pathogens such as Pythium aphanidermatum and Rhizoctonia solani. nih.gov These findings underscore the potential of the indazole framework as a basis for the development of new antifungal compounds.

Antileishmanial and Antiprotozoal Activity (in vitro and in vivo non-human)

Derivatives of the 1-benzyl-indazole scaffold have demonstrated significant promise as antileishmanial agents in a variety of pre-clinical models. Although research on this compound itself is limited, extensive studies on structurally related compounds, particularly those with nitro substitutions, highlight the potent activity of this chemical class against Leishmania parasites.

In vitro studies have shown that 3-alkoxy-1-benzyl-5-nitroindazole derivatives possess potent and selective inhibitory activity against intracellular amastigotes of several Leishmania species. These compounds were effective against L. amazonensis, L. infantum, and L. mexicana. The activity of these derivatives was found to be comparable to the reference drug Amphotericin B, particularly against the promastigote stage of the parasite.

Further investigations into 3-chloro-6-nitro-1H-indazole derivatives revealed species-dependent antileishmanial activity. While efficacy against L. tropica and L. major was limited, several derivatives exhibited strong to moderate activity against L. infantum. researchgate.net One compound, in particular, was noted as a promising growth inhibitor of Leishmania major. researchgate.net In vivo studies in murine models of cutaneous leishmaniasis provided further evidence of the therapeutic potential of these compounds, with specific derivatives leading to a reduction in lesion size and parasite load.

| Compound Class | Leishmania Species | Activity Noted |

|---|---|---|

| 3-alkoxy-1-benzyl-5-nitroindazoles | L. amazonensis, L. infantum, L. mexicana | Potent and selective inhibition of intracellular amastigotes. |

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum | Strong to moderate inhibitory activity. |

| 3-chloro-6-nitro-1H-indazole derivatives | L. major | Identified as a promising growth inhibitor. |

Other Investigational Biological Activities (Pre-clinical)

Antiplatelet Activity

The 1-benzyl-indazole scaffold has been a key structure in the development of novel antiplatelet agents. A derivative of this compound, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, was identified as a potent inhibitor of protease-activated receptor 4 (PAR4). PAR4 is a key receptor involved in thrombin-mediated platelet activation. This compound demonstrated significant inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, indicating its potential as an antiplatelet drug candidate.

Structure-activity relationship (SAR) studies have been conducted on a series of related compounds, using ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as the lead compound. These studies confirmed the importance of the substituted benzyl group at the 1-position of the indazole ring for anti-PAR4 activity. Another related analogue, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), and its derivatives have also been investigated for their antiplatelet effects, further establishing the role of this chemical class in modulating platelet function.

Analgesic and Antipyretic Properties

Pre-clinical studies have associated the 1-benzyl-indazole structure with notable analgesic and antipyretic activities. The compound 1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole, known as benzidol, was shown to possess marked anti-inflammatory, analgesic, and antipyretic properties. nih.gov The analgesic and antipyretic effects of benzidol were reported to be considerable in animal models. nih.gov Additionally, patent literature describing various 1-benzyl-3-hydroxymethyl-1H-indazole derivatives makes note of their potential analgesic activity. This suggests that the 1-benzyl-indazole core is a promising pharmacophore for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with pain and fever-reducing capabilities.

Enzyme Function Modulation (general)

Compounds based on the 1-benzyl-indazole framework have been shown to modulate the function of several key enzymes, which underlies their observed biological activities. The antiplatelet effects of these compounds are a direct result of their interaction with specific enzymes and receptors.

As mentioned, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate acts as an antagonist of protease-activated receptor 4 (PAR4), effectively blocking its signaling pathway. Other derivatives, such as those related to the compound YC-1, have been found to function as potent activators of soluble guanylate cyclase (sGC) and as inhibitors of phosphodiesterase 5 (PDE5). The modulation of these enzymes plays a crucial role in regulating cyclic GMP levels, which in turn affects platelet activation and vascular smooth muscle relaxation.

Effects on Reproductive Processes (e.g., spermatogenesis in animal models)

A significant area of pre-clinical investigation for halogenated 1-benzyl-indazole derivatives has been their effect on male reproductive processes, specifically spermatogenesis. Studies in rat models have shown that certain 1-halobenzyl-1H-indazole-3-carboxylic acids possess potent antispermatogenic activity.

Notably, compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and 1-(p-chlorobenzyl)-1H-indazol-3-carboxylic acid were found to inhibit spermatogenesis. Histological examination of rat testes following administration of these active derivatives revealed disorganization of the seminiferous tubules, characterized by the lesion and loss of spermatocytes and spermatids. However, the spermatogonia and interstitial tissue appeared to remain normal. These findings pinpoint a specific stage in the spermatogenesis process that is targeted by this class of compounds.

| Biological Activity | Example Derivative Class | Observed Pre-clinical Effect/Mechanism |

|---|---|---|

| Antiplatelet | Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | Inhibition of PAR4-mediated platelet aggregation. |

| Analgesic & Antipyretic | 1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole (Benzidol) | Demonstrated significant analgesic and fever-reducing properties in animal models. nih.gov |

| Enzyme Modulation | YC-1 Analogues | Activation of soluble guanylate cyclase (sGC) and inhibition of phosphodiesterase 5 (PDE5). |

| Antispermatogenic | 1-(halobenzyl)-1H-indazole-3-carboxylic acids | Inhibition of spermatogenesis; loss of spermatocytes and spermatids in rats. |

Applications of 1 Benzyl 3 Chloro 1h Indazole and Analogs in Research

Development of Novel Chemical Probes for Biological Systems

The indazole scaffold is a valuable tool in the synthesis of biologically active compounds that can be used to study biological systems. chemimpex.com Derivatives of indazole serve as key building blocks for creating chemical probes designed to investigate enzyme inhibitors and receptor interactions. chemimpex.com For instance, the related compound 1-Benzyl-1H-indazole-3-carboxylic acid is considered a useful probe in biological research, capable of binding to enzymes and receptors to modulate their activity. While direct applications of 1-Benzyl-3-chloro-1H-indazole as a chemical probe are not extensively detailed, its role as a synthetic precursor allows for the creation of more complex molecules. These molecules can be further functionalized, for example by introducing fluorescent tags or reactive groups, to generate sophisticated probes for interrogating biological pathways and molecular targets.

Scaffold for Medicinal Chemistry and Drug Discovery Programs

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has made indazole derivatives a focal point in numerous drug discovery programs. mdpi.com The structural features of indazole, including its aromaticity and hydrogen bonding capabilities, allow for critical interactions with enzymes and receptors, making it a cornerstone in the design of new therapeutic agents. nih.gov At least 43 indazole-based therapeutics are currently in clinical trials or have received approval for clinical use. mdpi.com

The indazole framework is frequently employed in the identification and optimization of lead compounds during the drug development process. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Researchers often start with a basic indazole structure and systematically modify its substituents to enhance potency, selectivity, and pharmacokinetic properties. For example, a series of 1H-indazole-based derivatives were developed through fragment-led de novo design to inhibit Fibroblast growth factor receptors (FGFRs), with biological evaluations showing inhibition in the micromolar range. nih.gov Similarly, structure-guided design has led to the synthesis of 1H-indazole derivatives that show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov These studies exemplify how the indazole scaffold serves as a foundational structure for iterative optimization in the quest for novel drug candidates.

The indazole moiety is a core component in several targeted therapeutic agents, particularly in oncology. pnrjournal.com A number of FDA-approved small molecule anti-cancer drugs incorporate the indazole scaffold. rsc.org Its ability to act as a hinge-binding fragment makes it particularly effective in the design of protein kinase inhibitors.

Several successful kinase inhibitors are built upon the indazole core, targeting pathways involved in cancer proliferation and angiogenesis.

Examples of Marketed Indazole-Containing Kinase Inhibitors:

| Drug Name | Target(s) | Therapeutic Use |

|---|---|---|

| Axitinib | VEGFR | Renal Cell Carcinoma |

| Pazopanib | VEGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

These examples underscore the importance of the indazole scaffold in creating highly specific drugs that target key drivers of disease, leading to more effective and potentially less toxic cancer therapies. pnrjournal.com

Intermediates in Complex Organic Synthesis

Beyond its direct biological applications, this compound is a valuable intermediate in multi-step organic synthesis. The chlorine atom at the 3-position is a versatile functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse chemical moieties.

Patent literature describes processes where 1-benzyl-3-halogeno-1H-indazoles are used as starting materials. google.com For instance, these compounds can be converted into key intermediates like 1-benzyl-3-hydroxymethyl-1H-indazole. google.com This transformation is a critical step in the synthesis of more complex indazole derivatives with potential therapeutic applications. The synthesis of these intermediates often begins with the halogenation of 1H-indazole at the 3-position, followed by benzylation at the N1 position to yield the 1-benzyl-3-halogeno-1H-indazole precursor. google.com This strategic use of halogenated indazoles highlights their importance as building blocks for constructing elaborate molecular architectures. nih.govorganic-chemistry.org

Exploration in Material Science for Functional Materials

While the primary application of indazole derivatives lies in the life sciences, there is emerging interest in their use in material science. The parent compound, indazole, has been incorporated into polymers to develop advanced materials with unique properties, such as enhanced thermal stability. chemimpex.com The rigid, aromatic structure of the indazole ring can impart desirable characteristics to polymeric materials. Although specific research detailing the use of this compound in material science is limited, the broader exploration of indazole-containing compounds suggests potential for future applications in this field. researchgate.net The functional groups present on this particular molecule could be exploited to create novel polymers or functional materials with tailored electronic, optical, or thermal properties.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While established methods for the synthesis of 1-benzyl-3-halogeno-1H-indazoles exist, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. google.com Recent advances in the synthesis of indazole derivatives have highlighted the utility of metal-catalyzed reactions, novel multicomponent reactions, and eco-friendly approaches. benthamscience.comeurekaselect.com

Future exploration could target the following areas:

Transition-Metal Catalysis: Investigating novel palladium, copper, or rhodium-catalyzed reactions for the construction of the indazole core or for the late-stage functionalization of the 1-benzyl-3-chloro-1H-indazole scaffold. nih.govbeilstein-journals.org Methods such as C-H activation and C-N/N-N coupling could provide more direct and atom-economical routes to complex derivatives. nih.gov

Green Chemistry Approaches: Developing synthetic protocols that utilize greener solvents, reduce the number of synthetic steps (e.g., through one-pot reactions), and employ catalysts that are more sustainable. nih.gov This aligns with the growing demand for sustainable practices in pharmaceutical manufacturing.

Flow Chemistry: Adapting existing synthetic routes or developing new ones for continuous flow systems. This can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.

Advanced Structural Modifications for Enhanced Selectivity and Efficacy

The this compound scaffold offers multiple points for structural modification to optimize its biological activity. A systematic investigation of the structure-activity relationships (SAR) is crucial for developing analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key areas for future structural modification include:

Substitution on the Benzyl (B1604629) Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring of the benzyl group can modulate lipophilicity, electronic properties, and steric interactions with biological targets. nih.gov

Modification of the Indazole Core: Functionalization of the benzene (B151609) ring of the indazole nucleus can provide opportunities to enhance target binding or improve physicochemical properties.

Replacement of the 3-Chloro Group: The chlorine atom at the 3-position is a key reactive handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. Future work should explore the introduction of diverse moieties to probe interactions with specific biological targets and build libraries of compounds for screening. nih.gov

| Modification Site | Rationale for Modification | Potential Impact |

| Position R1 (Benzyl Ring) | Modulate lipophilicity and electronic properties. | Altered potency, selectivity, and pharmacokinetics. nih.gov |

| Positions R2-R5 (Indazole Core) | Influence target binding and physicochemical properties. | Enhanced target affinity and improved drug-like properties. |

| Position 3 (Chloro Group) | Introduce diverse chemical functionalities. | Creation of novel derivatives with varied biological activities. nih.gov |

Deeper Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular targets and pathways through which this compound derivatives exert their biological effects is paramount for their rational development. While a related benzyl indazole compound, YC-1, has been studied for its effects on molecules like soluble guanylyl cyclase (sGC), the mechanisms of many other derivatives remain unclear. researchgate.net

Future research should focus on:

Target Identification: Employing modern chemical biology techniques, such as activity-based protein profiling (ABPP), to identify the specific protein targets of bioactive derivatives. nih.gov

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to understand the broader biological pathways modulated by these compounds in cellular and animal models.

Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets to elucidate the precise binding mode and guide further structure-based drug design.

Development of Targeted Delivery Systems for Research Probes

To enhance the utility of this compound derivatives as research tools, the development of targeted delivery systems is a promising avenue. By directing these compounds to specific cells, tissues, or subcellular compartments, researchers can achieve higher local concentrations and reduce off-target effects, enabling more precise investigation of biological processes.

Future directions include:

Conjugation to Targeting Ligands: Attaching the indazole scaffold to molecules such as antibodies, peptides, or small molecules that bind to specific cell surface receptors.

Encapsulation in Nanocarriers: Incorporating indazole derivatives into nanoparticles (e.g., liposomes, polymeric micelles) to improve solubility, stability, and control their release profile.

Development of Photoactivatable Probes: Designing derivatives that can be activated by light, offering spatiotemporal control over their biological activity for advanced cellular studies.

The development of selective inhibitors as probes is crucial for characterizing the function of individual enzymes and pathways in living systems. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. ijmsci.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-synthesize-test cycle. premierscience.com

Future applications of AI/ML for the this compound scaffold include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build models that predict the biological activity of novel derivatives based on their chemical structure. ijmsci.org

De Novo Drug Design: Employing generative AI models to design novel indazole derivatives with desired properties, such as high predicted affinity for a specific target and favorable pharmacokinetic profiles. ijmsci.orgpremierscience.com

Predictive Pharmacokinetics: Developing computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to prioritize compounds with better drug-like characteristics for synthesis.

| AI/ML Application | Description | Potential Outcome |

| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. | Rapid identification of promising hit compounds. premierscience.com |

| Generative Models | Designing new molecular structures with optimized properties. | Novel indazole derivatives with enhanced activity and selectivity. researchgate.net |

| ADME Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Early deselection of candidates likely to fail in later development stages. |

Multi-Targeted Ligand Design Strategies

Complex multifactorial diseases often require therapeutic strategies that can modulate multiple biological targets simultaneously. jneonatalsurg.com The design of multi-target-directed ligands (MTDLs) is an emerging paradigm to address this complexity. jneonatalsurg.com The this compound scaffold, with its proven biological relevance and synthetic tractability, is an excellent starting point for developing MTDLs.

Future research should explore:

Pharmacophore Hybridization: Combining the structural features of the indazole scaffold with known pharmacophores for other relevant biological targets into a single molecule.

Fragment-Based Design: Using fragments known to bind to different targets and linking them via the indazole core to create dual-acting compounds. A fragment-based rational drug design strategy has been successfully used to develop other indazole derivatives. nih.gov

Systematic Evaluation: Designing and synthesizing libraries of potential MTDLs and evaluating them in biochemical and cellular assays to identify compounds with the desired polypharmacological profile.

Comparative Studies with Emerging Heterocyclic Scaffolds

The field of medicinal chemistry is constantly evolving, with the identification of new "privileged" heterocyclic scaffolds. To properly contextualize the therapeutic potential of this compound and its derivatives, rigorous comparative studies are necessary.

Future research should involve:

Head-to-Head Biological Screening: Comparing the potency and selectivity of optimized indazole derivatives against compounds based on other important heterocyclic cores (e.g., benzimidazoles, quinolines, pyrazoles) in relevant biological assays.

Pharmacokinetic Profiling: Performing comparative studies of the ADME properties of lead compounds from different heterocyclic series to assess their relative drug-likeness.

These comparative analyses will be crucial for determining the unique advantages of the indazole scaffold and for making informed decisions about which chemical series to advance in drug discovery programs.

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-3-chloro-1H-indazole, and how can magnesium intermediates improve yield?

Methodological Answer: The compound can be synthesized via magnesium-mediated intermediates, as described in patent literature. Key steps include:

- Step 1: Formation of 1-benzyl-3-hydroxymethyl-1H-indazole using magnesium intermediates under anhydrous conditions (e.g., THF solvent, reflux) .

- Step 2: Chlorination of the hydroxyl group using reagents like SOCl₂ or PCl₅, optimized at 0–60°C to minimize side reactions.

- Yield Optimization: Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and reaction time (2–4 hours) improves purity (>95% by HPLC) .

Q. How can researchers resolve structural ambiguities in this compound using crystallography?

Methodological Answer:

Q. What analytical methods are recommended for assessing purity and identifying impurities?

Methodological Answer:

- HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) to detect impurities like 1-benzyl-1H-indazol-3-ol (CAS 2215-63-6) .

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts (e.g., Cl-substituted indazole C3 at ~145 ppm) against reference standards (e.g., BPCRS batch 3940) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays:

- Kinase Inhibition: Use fluorescence polarization assays (e.g., ATP-competitive binding) with recombinant enzymes (IC₅₀ determination).

- CYP450 Interaction: Test hepatic microsome incubations (1–100 µM) to assess metabolic stability and inhibition potential .

- In Vivo Models: Administer 10–50 mg/kg (oral/i.p.) in rodent models, monitoring pharmacokinetics (e.g., t₁/₂, Cmax) via LC-MS/MS .

Q. How can contradictory data in crystallographic vs. computational structural models be resolved?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Controls:

- PPE: Nitrile gloves, lab coats, and safety goggles (EN166/ISO4849 standards).

- Ventilation: Use fume hoods with ≥0.5 m/s face velocity during synthesis .

- Waste Disposal: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Q. How can reaction conditions be optimized to minimize diethylamino-propoxy byproducts during derivatization?

Methodological Answer:

- Byproduct Mitigation:

- Solvent Selection: Replace polar aprotic solvents (DMF) with toluene to reduce nucleophilic substitution at the Cl position.

- Temperature Control: Maintain reactions at 25–40°C to prevent thermal degradation .

- Monitoring: Track reaction progress via TLC (Rf = 0.6 in hexane:EtOAc 7:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.